molecular formula C22H18N2OS B2977960 N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide CAS No. 303147-13-9

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide

Cat. No.: B2977960
CAS No.: 303147-13-9
M. Wt: 358.46
InChI Key: QBCRJDFNWHAQRJ-UHFFFAOYSA-N
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Description

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide is a complex organic compound with a molecular formula of C22H18N2OS. This compound is characterized by the presence of a cyano group, a sulfanyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-7-10-18(11-8-15)26-21-12-9-17(14-23)13-20(21)24-22(25)19-6-4-3-5-16(19)2/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCRJDFNWHAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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